molecular formula C12H14N2O2S B174300 ethyl 2-(1H-benzimidazol-2-ylthio)propanoate CAS No. 160004-14-8

ethyl 2-(1H-benzimidazol-2-ylthio)propanoate

Cat. No. B174300
M. Wt: 250.32 g/mol
InChI Key: BIIYNBBOZKYDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate is a chemical compound with the molecular formula C12H14N2O2S and a molecular weight of 250.32 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of ethyl 2-(1H-benzimidazol-2-ylthio)propanoate consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Crystallography and Molecular Structure

  • The crystal structure of related benzimidazole derivatives has been extensively studied, providing insight into their molecular conformations and interactions. For instance, derivatives like ethyl benzimidazole-2-yl phosphonate have been characterized, revealing the details of their crystal packing and hydrogen bonding patterns (Hu et al., 2010).

Synthesis and Chemical Properties

  • Innovative synthetic routes have been developed for benzimidazole derivatives, showcasing their versatility in chemical synthesis. These methods allow for the creation of compounds with potential biological activities and offer new pathways for the synthesis of complex molecules (Ghandi et al., 2011).

Antimicrobial Activity

  • Some benzimidazole derivatives have demonstrated considerable antimicrobial activity, suggesting their potential as therapeutic agents against various bacterial and yeast infections (Fahmy et al., 2001).

Safety And Hazards

Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it’s recommended to refer to the Safety Data Sheets (SDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 2-(1H-benzimidazol-2-ylsulfanyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-3-16-11(15)8(2)17-12-13-9-6-4-5-7-10(9)14-12/h4-8H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIYNBBOZKYDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1H-benzimidazol-2-ylthio)propanoate

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